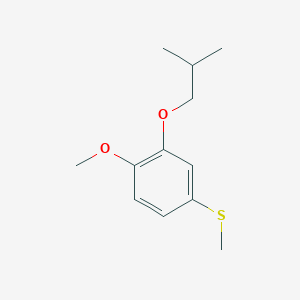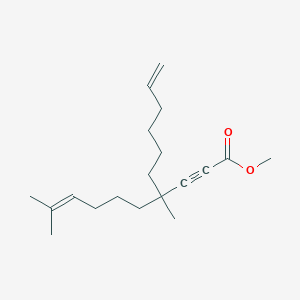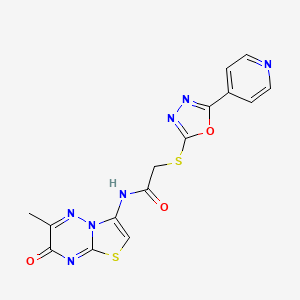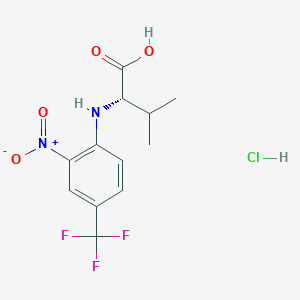
3-iso-Butoxy-4-methoxyphenyl methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Butoxy-4-methoxyphenyl methyl sulfide is an organic compound with a complex structure that includes both ether and sulfide functional groups
Preparation Methods
The synthesis of 3-iso-Butoxy-4-methoxyphenyl methyl sulfide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-iso-Butoxy-4-methoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
3-iso-Butoxy-4-methoxyphenyl methyl sulfide has several scientific research applications, including:
Biology: It may be used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-iso-Butoxy-4-methoxyphenyl methyl sulfide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound participates in oxidative addition and transmetalation processes with palladium catalysts . These interactions facilitate the formation of new carbon–carbon bonds, which are essential for the synthesis of complex organic molecules.
Comparison with Similar Compounds
3-iso-Butoxy-4-methoxyphenyl methyl sulfide can be compared with other similar compounds, such as:
- 3-iso-Butoxy-4-methoxyphenyl methyl ether
- 3-iso-Butoxy-4-methoxyphenyl methyl sulfoxide
- 3-iso-Butoxy-4-methoxyphenyl methyl sulfone
These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the sulfide group in this compound makes it unique and influences its reactivity and applications.
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-methoxy-2-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9(2)8-14-12-7-10(15-4)5-6-11(12)13-3/h5-7,9H,8H2,1-4H3 |
InChI Key |
ZUBVPCQLJMVFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)SC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole-2-carboxamide, N-[3-[[6-(4,5-dihydro-1H-imidazol-2-yl)-3-pyridinyl]amino]-3-oxopropyl]-1-(phenylmethyl)-](/img/structure/B12635744.png)


![9-Bromo-6-[(piperidin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12635754.png)
![(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B12635758.png)



![8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12635773.png)


![1-{4-[4-(Azidomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12635792.png)

![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
